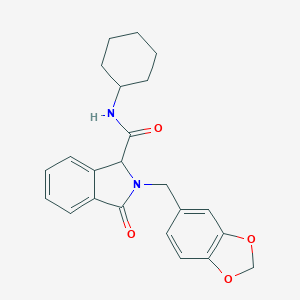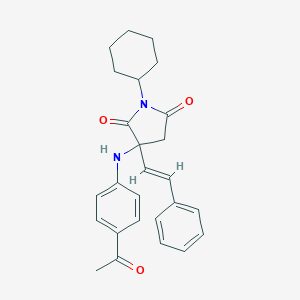
2,6-Bis(phenylsulfinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(phenylsulfinyl)pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology and biochemistry. In
作用机制
The mechanism of action of 2,6-Bis(phenylsulfinyl)pyridine is related to its ability to selectively inhibit the activity of certain receptors and enzymes. In the case of nicotinic acetylcholine receptors, this inhibition is thought to occur through binding to a specific site on the receptor, preventing the binding of acetylcholine and thus inhibiting its activity. Similarly, the inhibition of dipeptidyl peptidase IV is thought to occur through binding to the active site of the enzyme, preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Bis(phenylsulfinyl)pyridine are dependent on the specific receptors and enzymes that it targets. In the case of nicotinic acetylcholine receptors, inhibition of these receptors has potential implications for the treatment of various conditions such as Alzheimer's disease and nicotine addiction. Inhibition of dipeptidyl peptidase IV has potential implications for the treatment of diabetes and other metabolic disorders.
实验室实验的优点和局限性
One advantage of using 2,6-Bis(phenylsulfinyl)pyridine in laboratory experiments is its high potency and selectivity for certain receptors and enzymes. This makes it a valuable tool for investigating the role of these targets in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in laboratory experiments.
未来方向
There are several future directions for research on 2,6-Bis(phenylsulfinyl)pyridine. One area of interest is the development of more selective inhibitors of nicotinic acetylcholine receptors, which could have potential implications for the treatment of various conditions such as Alzheimer's disease and nicotine addiction. Additionally, further research is needed to investigate the potential applications of 2,6-Bis(phenylsulfinyl)pyridine in the treatment of metabolic disorders such as diabetes. Finally, more research is needed to investigate the potential toxicity and side effects of this compound, particularly in the context of long-term use.
合成方法
The synthesis of 2,6-Bis(phenylsulfinyl)pyridine involves the reaction of pyridine-2,6-dicarboxylic acid with phenylsulfinyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2,6-Bis(phenylsulfinyl)pyridine as a white crystalline solid with a melting point of approximately 215-217°C. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
2,6-Bis(phenylsulfinyl)pyridine has been found to have a variety of potential applications in scientific research. One area of interest is its potential as a pharmacological tool, particularly in the study of nicotinic acetylcholine receptors. This compound has been shown to selectively inhibit the activity of these receptors, making it a valuable tool for investigating their role in various physiological processes.
In addition to its potential as a pharmacological tool, 2,6-Bis(phenylsulfinyl)pyridine has also been studied for its potential applications in biochemistry. This compound has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism. This inhibition has potential implications for the treatment of diabetes and other metabolic disorders.
属性
分子式 |
C17H13NO2S2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
2,6-bis(benzenesulfinyl)pyridine |
InChI |
InChI=1S/C17H13NO2S2/c19-21(14-8-3-1-4-9-14)16-12-7-13-17(18-16)22(20)15-10-5-2-6-11-15/h1-13H |
InChI 键 |
SKMZKZTZJOQKFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)C2=NC(=CC=C2)S(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)S(=O)C2=NC(=CC=C2)S(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide](/img/structure/B293135.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)

![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)